2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid is a complex organic compound characterized by its unique structure, which includes a bromobenzoyl group, a nitrophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to the unsaturated carbon-carbon bond, followed by further functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, nitric acid for nitration, and water radical cations for oxidation. The reactions typically occur under ambient conditions or with mild heating to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, such as brominated and nitrated derivatives, as well as oxidized products with quaternary ammonium groups.
Scientific Research Applications
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to DNA, leading to transcriptional regulation and disruption of cellular processes . Additionally, it may inhibit key enzymes and pathways, such as the ABC transporter system, affecting nutrient uptake and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl 4-bromobenzoate: This compound shares the bromobenzoyl group but lacks the nitrophenyl and propanoic acid moieties.
Substituted Imidazoles: These compounds have similar aromatic structures and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo multiple types of reactions and its diverse applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O6/c1-11(19(26)27)21-18(25)16(10-12-3-2-4-15(9-12)23(28)29)22-17(24)13-5-7-14(20)8-6-13/h2-11H,1H3,(H,21,25)(H,22,24)(H,26,27)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDGAPREVZBDKH-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.